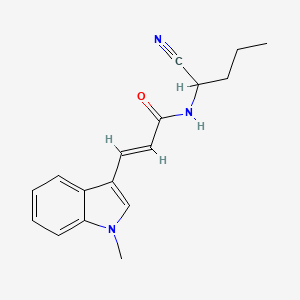![molecular formula C13H10N2OS B2666168 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one CAS No. 852218-17-8](/img/structure/B2666168.png)
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is a chemical compound with the CAS Number: 852218-17-8 . It has a molecular weight of 242.3 . The IUPAC name for this compound is 3-methyl-2-sulfanylbenzo[g]quinazolin-4(3H)-one .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones can be achieved by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and it has good functional group tolerance .Molecular Structure Analysis
The InChI code for 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one is 1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) .Chemical Reactions Analysis
The control experiment revealed that the thiol substrate could promote the dehydroaromatization step . This suggests that the thiol substrate plays a crucial role in the chemical reactions involving 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one.Wissenschaftliche Forschungsanwendungen
Application in Anticancer Research
- Summary of the Application: Quinazolinone derivatives, including 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one, have been studied for their potential anticancer properties. These compounds have aroused great interest due to their diverse biological and pharmaceutical properties .
- Methods of Application or Experimental Procedures: A series of 6-substituted quinazolinone derivatives were prepared by the reaction of 6-bromoquinazolinones with aryl or alkyl amines and thiols, in the presence of a Pd (OAc) 2 /Xantphos system, under Buchwald–Hartwig-type reaction conditions . The 6-bromoquinazolinones were obtained in the three-components reaction of 5-bromoisatoic anhydride, triethyl orthoformate and an appropriate amine .
- Results or Outcomes: Biological screening of the potential cytotoxicity of synthesized compounds on HT29 and HCT116 cell lines, as well as on the lymphocytes, showed that some derivatives of quinazolinone have significant anticancer activities .
Antimicrobial Activity
- Summary of the Application: Quinazolinone derivatives, including 3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one, have been studied for their potential antimicrobial properties .
- Methods of Application or Experimental Procedures: The antimicrobial activity of these compounds is typically evaluated using standard microbiological techniques, such as disk diffusion or broth dilution methods . The compounds are tested against a variety of Gram-negative and Gram-positive bacteria .
- Results or Outcomes: Among the prepared products, 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .
Antitumor Activity
- Summary of the Application: The aim of the present study is to investigate the antitumor activity of some newly synthesized quinazolinone derivatives .
- Methods of Application or Experimental Procedures: The biological tests of 3H-benzo[h]quinazolin-4-one derivatives showed that compounds with the amino group in 6-position of lactam skeleton .
- Results or Outcomes: The biological tests of 3H-benzo[h]quinazolin-4-one derivatives showed that compounds with the amino group in 6-position of lactam skeleton .
Eigenschaften
IUPAC Name |
3-methyl-2-sulfanylidene-1H-benzo[g]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-12(16)10-6-8-4-2-3-5-9(8)7-11(10)14-13(15)17/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPUJQZCOIHRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

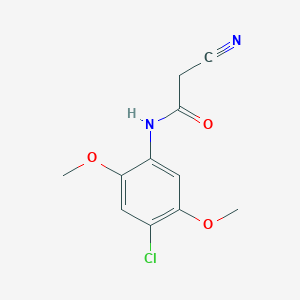

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)
![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)
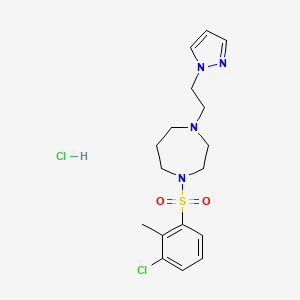
![3-[(4-chlorophenyl)formamido]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2666094.png)
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2666097.png)
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)
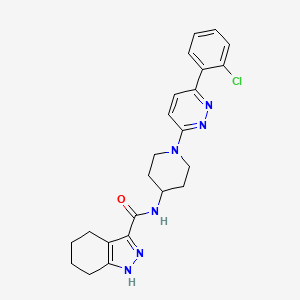
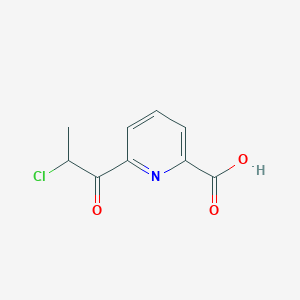
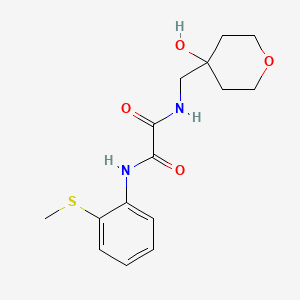
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)
![2-(pyrazine-2-carboxamido)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2666106.png)
